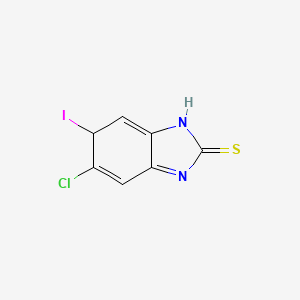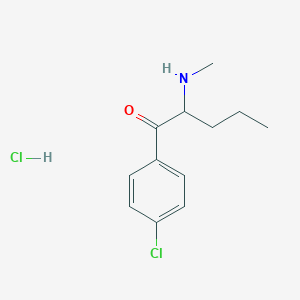
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine and a ketone. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one has been studied for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one involves its interaction with various molecular targets and pathways. It may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound’s effects on cellular signaling pathways can lead to changes in gene expression and protein activity.
相似化合物的比较
Similar Compounds
- 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one
- 1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one
- 1-(4-Methoxyphenyl)-2-(methylamino)pentan-1-one
Uniqueness
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.
属性
CAS 编号 |
2749282-78-6 |
|---|---|
分子式 |
C12H17Cl2NO |
分子量 |
262.17 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(methylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |
InChI 键 |
DRXLZCKWWCGXRT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C1=CC=C(C=C1)Cl)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





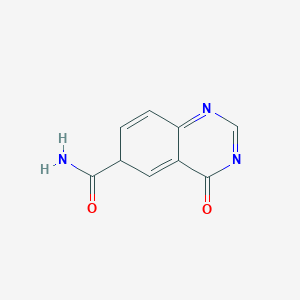

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)

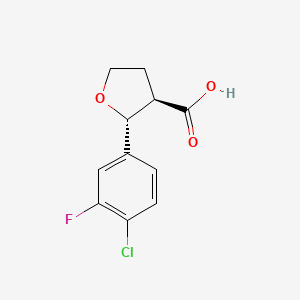
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
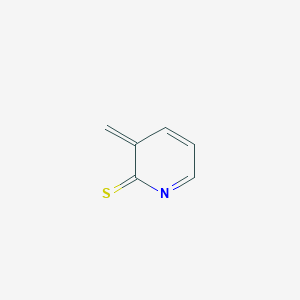
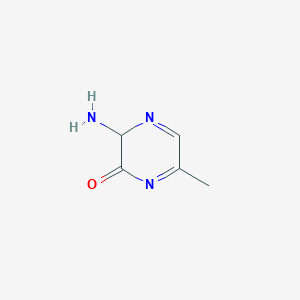
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
